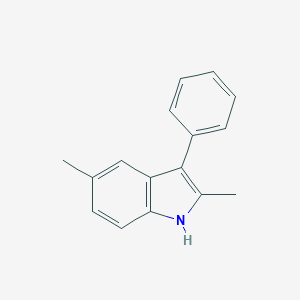

2,5-dimethyl-3-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.3g/mol |

IUPAC Name |

2,5-dimethyl-3-phenyl-1H-indole |

InChI |

InChI=1S/C16H15N/c1-11-8-9-15-14(10-11)16(12(2)17-15)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |

InChI Key |

KBZZJZRYKCKKMM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

The Indole Ring System: a Fundamental Heterocyclic Scaffold in Organic Synthesis

The indole (B1671886) ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry. rsc.orgrsc.org Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and a vast array of alkaloids, neurotransmitters like serotonin, and hormones such as melatonin. rsc.org This widespread natural occurrence has historically fueled intense interest in the synthesis and functionalization of indole derivatives.

From a synthetic standpoint, the indole nucleus is a versatile and privileged scaffold. Its aromatic nature, coupled with the electron-rich pyrrole ring, makes it amenable to a wide range of chemical transformations. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and powerful method for constructing the indole core from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org This and other classical methods, alongside modern palladium-catalyzed cross-coupling reactions, have provided chemists with a robust toolbox for accessing a diverse array of substituted indoles. wikipedia.org

Importance of Substitution Patterns in Indole Chemistry, with a Focus on 2,5 Dimethyl 3 Phenyl 1h Indole

The biological activity and material properties of indole (B1671886) derivatives are profoundly influenced by the nature and position of substituents on the indole ring. The substitution pattern dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

The synthesis of 2,5-dimethyl-3-phenyl-1H-indole would most likely be achieved through the Fischer indole synthesis. This would involve the acid-catalyzed reaction of p-tolylhydrazine with propiophenone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to yield the final indole product. wikipedia.org

While specific experimental data for this compound is not extensively published, we can infer its spectroscopic properties based on closely related analogues.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals for the two methyl groups would likely appear as singlets in the upfield region (around 2.3-2.5 ppm). The aromatic protons of the phenyl group and the indole ring would resonate in the downfield region (approximately 7.0-7.8 ppm). The N-H proton of the indole ring would typically appear as a broad singlet at a higher chemical shift (around 8.0-8.5 ppm). |

| ¹³C NMR | The carbon signals for the methyl groups would be expected in the aliphatic region (around 10-25 ppm). The aromatic carbons of both the indole and phenyl rings would appear in the range of 110-140 ppm. The C2 and C3 carbons of the indole ring would have distinct chemical shifts reflecting their substitution. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₅N, MW = 221.30 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the phenyl substituent. libretexts.org |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a sharp N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and C-H bending vibrations would appear in the fingerprint region. |

Academic Research Trajectories for 2,5 Dimethyl 3 Phenyl 1h Indole and Its Analogues

Construction of the Indole Core with Specified Substitution Patterns

The strategic placement of substituents on the indole ring is crucial for its biological activity and chemical properties. The following sections explore various classical indole syntheses and their applicability to the formation of this compound.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. testbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comthermofisher.comwikipedia.org

To synthesize this compound via the Fischer method, the logical starting materials would be 4-methylphenylhydrazine (B1211910) and 1-phenylpropan-2-one. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form the indole ring. byjus.comwikipedia.org A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. testbook.comwikipedia.org

A key feature of the Fischer synthesis is that it can be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. testbook.comthermofisher.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products, although the regioselectivity can often be controlled by the choice of acid catalyst and reaction conditions. byjus.comthermofisher.com

Table 1: Fischer Indole Synthesis for this compound

| Starting Material 1 | Starting Material 2 | Acid Catalyst (Example) | Key Transformation |

| 4-methylphenylhydrazine | 1-phenylpropan-2-one | Zinc Chloride (ZnCl₂) | wikipedia.orgwikipedia.org-sigmatropic rearrangement |

Reissert Indole Synthesis Pathways for 2,3-Disubstituted Indoles

The Reissert indole synthesis offers a pathway to indoles and their derivatives starting from ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This multi-step process involves an initial condensation reaction, followed by a reductive cyclization. wikipedia.orgchemicalbook.comresearchgate.net

For the synthesis of a 2,3-disubstituted indole, the Reissert methodology would require appropriately substituted starting materials. The initial step is the base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate to yield an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization, often using zinc in acetic acid, leads to the formation of an indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the final indole. wikipedia.org

While a versatile method, its direct application to produce this compound is not straightforward and would necessitate a multi-step sequence to introduce the required substituents at the correct positions.

Table 2: General Steps of the Reissert Indole Synthesis

| Step | Description | Reagents (Example) |

| 1 | Condensation | o-nitrotoluene, diethyl oxalate, potassium ethoxide |

| 2 | Reductive Cyclization | Zinc, acetic acid |

| 3 | Decarboxylation | Heat |

Bartoli Indole Synthesis and its Relevance to Phenyl Substitution at C3

The Bartoli indole synthesis is a valuable method for preparing substituted indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comsynarchive.com The reaction requires at least three equivalents of the Grignard reagent and is often unsuccessful without an ortho-substituent on the nitroarene. wikipedia.orgonlineorganicchemistrytutor.com

The mechanism involves the initial addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. wikipedia.orgjk-sci.com A second equivalent of the Grignard reagent reacts with the nitrosoarene, and a subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs. wikipedia.orgname-reaction.com This rearrangement is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com

To achieve a phenyl substitution at the C3 position of the indole ring, a styryl Grignard reagent could be employed. However, the use of styrylmagnesium bromide has been reported to lead to a mixture of the desired indole, phenylacetaldehyde, and styrene. thieme-connect.com This highlights a potential limitation of the Bartoli synthesis for accessing 3-phenyl substituted indoles directly.

Madelung Indole Synthesis and Applicability for Methylated Indoles

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.org This method is particularly useful for the synthesis of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org The traditional conditions are harsh, often requiring temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org

For the synthesis of this compound, one would start with N-(2,5-dimethylphenyl)phenylacetamide. The strong base would deprotonate the nitrogen and the benzylic carbon of the acetyl group, leading to cyclization. However, the high temperatures required can limit the functional group tolerance of the reaction.

Recent advancements have led to modified Madelung syntheses that proceed under milder conditions. For instance, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system has been developed for the synthesis of N-methyl-2-phenylindoles from methyl benzoates and N-methyl-o-toluidines. acs.orgorganic-chemistry.org This modified approach offers a more practical and efficient route to certain substituted indoles. organic-chemistry.org

Table 3: Comparison of Traditional and Modified Madelung Synthesis

| Feature | Traditional Madelung Synthesis | Modified Madelung Synthesis (LiN(SiMe₃)₂/CsF) |

| Starting Materials | N-phenylamides | Methyl benzoates, N-methyl-o-toluidines |

| Base | Strong base (e.g., NaOEt) | LiN(SiMe₃)₂/CsF |

| Temperature | High (200-400 °C) | Milder (e.g., 110 °C) |

| Scope | Limited by harsh conditions | Broader functional group tolerance |

Nenitzescu Indole Synthesis Considerations for Substituted Indoles

The Nenitzescu indole synthesis is a chemical reaction that forms 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

The scope of the Nenitzescu synthesis is primarily for the preparation of 5-hydroxyindoles. chemicalbook.comwikipedia.orgnumberanalytics.com Therefore, it is not a direct or suitable method for the synthesis of this compound, which lacks the 5-hydroxy substituent. While variations exist, including solid-phase synthesis and the use of Lewis acid catalysts, the core transformation remains centered on the production of 5-hydroxyindoles. wikipedia.orgresearchgate.net The efficiency of the Nenitzescu reaction can be highly dependent on substituent effects, and electron-withdrawing groups can hinder the necessary cyclization. rsc.org

Bischler Indole Synthesis for the Assembly of Substituted Indole Scaffolds

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, is a method for forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.org The reaction typically requires harsh conditions and can result in a mixture of products. chemicalbook.comwikipedia.orgbhu.ac.in

To synthesize this compound using this method, one could envision the reaction of 4-methylaniline with an appropriately substituted α-haloketone. The mechanism involves the initial formation of an α-arylamino-ketone, which then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring. wikipedia.orgbhu.ac.in

Despite its limitations, such as the potential for rearrangements and the harsh conditions, the Bischler synthesis remains a viable, albeit sometimes challenging, route to certain substituted indoles. bhu.ac.inresearchgate.net Milder methods have been developed, including the use of microwave irradiation, which can improve yields and reduce reaction times. organic-chemistry.org

Strategies Involving Pyrrole (B145914) Ring Construction and Subsequent Annulation to Form Indoles, including 2,5-dimethylpyrrole intermediates

An alternative to the traditional approach of modifying a pre-existing benzene (B151609) ring (e.g., Fischer indole synthesis) is the "back-to-front" strategy, where the benzene portion of the indole is constructed onto a pyrrole precursor. acs.orgwhiterose.ac.uk This methodology offers a unique entry to substituted indoles, particularly when specific substitution patterns on the pyrrole ring are readily accessible.

One notable example involves the silver(I)-catalyzed cyclization of pyrrole-tethered ynone precursors. acs.orgwhiterose.ac.uk These reactions proceed under mild, room temperature conditions and are insensitive to air and moisture, representing a practical route to functionalized indoles. acs.org Density Functional Theory (DFT) studies suggest that this transformation occurs via an unconventional nucleophilic attack from the C-3 position of the pyrrole onto the activated alkyne, challenging the generally accepted view that pyrroles are most nucleophilic at the C-2 position. acs.orgwhiterose.ac.uk

Another powerful annulation strategy is the palladium(II)-catalyzed reaction of N-substituted pyrroles with enones, which can be generated in situ from precursors like 3-chloropropiophenones. rsc.org This process constructs the benzene ring onto the pyrrole backbone through a domino sequence involving dehydrochlorination, C-H olefination, a Diels-Alder cycloaddition, and subsequent dehydrogenative aromatization to yield highly functionalized indoles. rsc.org Gold(I) catalysis has also been employed in the regioselective annulation of isoxazoles with alkynyl thioethers to produce 3-sulfenyl indoles. acs.org

| Catalyst/Reagent | Pyrrole Precursor Type | Reaction Partner | Key Features | Reference |

|---|---|---|---|---|

| Silver(I) Nitrate (AgNO3) | Pyrrole-tethered ynone | Intramolecular | "Back-to-front" synthesis; mild conditions; proceeds via C-3 pyrrole activation. | acs.orgwhiterose.ac.uk |

| Palladium(II) Acetate (B1210297) / Copper(II) | N-Substituted pyrrole | Enone (in situ generated) | Domino C-H olefination/Diels-Alder sequence for benzene ring formation. | rsc.org |

| Gold(I) Catalyst | Isoxazole-based nitrenoids | Alkynyl thioether | Convergent and modular access to 3-sulfenylated indoles. | acs.org |

| Brønsted Acid | Pyrrole | γ-Carbonyl tert-butyl peroxide | Benzannulation using peroxides as C4 building blocks. | researchgate.net |

Transition-Metal-Catalyzed Methodologies for the Construction of the this compound Skeleton

Transition-metal catalysis has revolutionized indole synthesis, enabling direct and efficient C-H functionalization and ring-forming reactions that were previously challenging. Palladium, copper, ruthenium, and rhodium are at the forefront of these developments.

Direct C-H arylation is a powerful, atom-economical strategy for installing aryl groups onto heterocyclic scaffolds. For the synthesis of 3-phenyl-1H-indoles, palladium-catalyzed direct arylation of the C-3 position of free (NH)-indoles is particularly significant. A highly practical and regioselective method utilizes a simple, ligandless catalyst system of palladium(II) acetate [Pd(OAc)₂] and a lipophilic quaternary ammonium (B1175870) salt, such as benzyl(tributyl)ammonium chloride, with a base like potassium carbonate (K₂CO₃) in refluxing toluene. organic-chemistry.orgacs.orgnih.gov This approach is operationally simple, can be performed without an inert atmosphere, and accommodates a wide range of activated, unactivated, and deactivated aryl bromides, providing excellent yields and complete C-3 selectivity for electron-rich indoles. organic-chemistry.orgacs.org

The regioselectivity of these reactions is a subject of detailed mechanistic study. Evidence points towards an electrophilic palladation pathway at the C-3 position of the indolyl potassium salt, which is formed in situ. acs.orgnih.gov Interestingly, the choice of reaction conditions can steer the arylation to different positions. For instance, while the aforementioned ligandless system favors C-3 arylation, the use of bulky, electron-rich phosphine (B1218219) ligands can promote N-arylation. organic-chemistry.org Furthermore, mechanistic studies on 1-methylindole (B147185) have supported an electrophilic palladation mechanism, which can involve a 1,2-migration of an intermediate palladium species, explaining the formation of C-2 arylated products under certain conditions. acs.org The directing group strategy has also been employed, where a carbonyl group at the C-3 position can direct palladium-catalyzed arylation to the C-4 position. nih.gov

| Catalyst System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / BnBu3NCl (ligandless) | K2CO3 | Toluene | Highly regioselective for C-3; works with aryl bromides; operationally simple. | organic-chemistry.orgacs.org |

| Pd(OAc)2 | AgOAc / TFA | HFIP | C-4 arylation achieved using a C-3 formyl directing group. | nih.gov |

| Pd(OAc)2 | Magnesium Base | - | Regioselectivity (C-2 vs. C-3) can be controlled by the choice of magnesium base. | acs.orgresearchgate.net |

Copper, being an inexpensive and low-toxicity metal, is an attractive catalyst for indole synthesis. bohrium.com Copper-catalyzed methods are particularly effective for constructing the indole core through C-N and C-C bond-forming reactions. One prominent strategy involves a one-pot tandem process combining an Ullmann-type C-N bond formation with an intramolecular cross-dehydrogenative coupling (CDC). gaylordchemical.comacs.org In this approach, readily available aryl iodides and enamines are coupled to assemble highly functionalized indoles in good to excellent yields. acs.org Optimization studies have identified systems like copper(I) iodide (CuI) with JohnPhos as the ligand and potassium bicarbonate (K₂CO₃) as the base in DMSO at elevated temperatures as highly effective. gaylordchemical.com

Another key copper-catalyzed route is the intramolecular oxidative amination of 2-vinylanilines. nih.gov This method uses a copper catalyst, often with TEMPO as a co-catalyst and molecular oxygen (O₂) as the terminal oxidant, to cyclize N-aryl or N-sulfonyl 2-vinylanilines into the corresponding indoles. nih.gov This protocol is complementary to other methods and is especially useful for synthesizing 3-substituted N-sulfonyl and N-aryl indoles. nih.gov

| Methodology | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Tandem Ullmann/CDC Coupling | Aryl iodide + Enamine | CuI / JohnPhos / K2CO3 | Modular assembly of multisubstituted indoles in one pot. | gaylordchemical.comacs.org |

| Intramolecular Oxidative Amination | N-Substituted 2-vinylaniline | Cu(OAc)2 / TEMPO / O2 | Aerobic cyclization to form N-aryl and N-sulfonyl indoles. | nih.gov |

Ruthenium and rhodium catalysts offer unique reactivity for constructing and functionalizing the indole skeleton, often through C-H activation pathways.

Ruthenium Catalysis: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, are versatile catalysts for indole synthesis. mdpi.com One approach involves the [3+2] annulation of anilines (bearing a removable directing group) with alkynes to form 2,3-disubstituted indoles. mdpi.com A notable development is the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which proceeds through a 1,2-carbon migration to form a vinylidene ruthenium complex, ultimately yielding 3-substituted indoles. acs.org This represents a departure from typical cyclizations that produce 2-substituted indoles. acs.org Ruthenium catalysts are also effective in the C3-alkylation of indoles using alcohols as green alkylating agents via transfer hydrogenation or borrowing hydrogen mechanisms, which are highly atom-economical. thieme-connect.com

Rhodium Catalysis: Rhodium catalysts excel in redox-neutral annulation reactions. For instance, rhodium(III) complexes can catalyze the C-H activation of anilides and their annulation with alkynes to produce a variety of substituted indoles. acs.org A general and efficient method uses N-acetoxyacetanilides (readily formed from nitroarenes) as starting materials, which react with alkynes in an additive-free process to give 2,3-diarylindoles in high yields. acs.org In a different strategy, rhodium(II) catalysts can convert β,β-disubstituted styryl azides into 2,3-disubstituted indoles through a cascade reaction involving a selective migratory process. nih.gov

| Metal | Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | Cycloisomerization | 2-Alkynylanilide | Forms 3-substituted indoles via a 1,2-carbon migration. | acs.org |

| Ruthenium | C3-Alkylation (Borrowing Hydrogen) | Indole + Alcohol | Atom-economical C-H functionalization using alcohols as alkylating agents. | thieme-connect.com |

| Rhodium | Redox-Neutral Annulation | N-Acetoxyacetanilide + Alkyne | Additive-free synthesis of 2,3-diarylindoles from nitroarene precursors. | acs.org |

| Rhodium | Cascade Reaction | β,β-Disubstituted styryl azide | Selective synthesis of 2,3-disubstituted indoles. | nih.gov |

Organocatalytic and Metal-Free Approaches for Substituted Indoles

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods for indole synthesis and functionalization have gained significant traction. These approaches often rely on the reactivity of common reagents or small organic molecules to promote the desired transformations. chim.it

Metal-Free Syntheses: A variety of reagents can mediate the synthesis of indoles without any metal catalyst. Iodine, for example, can be used to promote the cyclization of N-aryl ethene-1,1-diamines (formed from aryl triazoles) into 1H-indoles. mdpi.com Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effect the C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles through a proposed radical cation mechanism. researchgate.net In another unique approach, Rongalite (sodium hydroxymethanesulfinate) has been used as both a C1 source and a single electron donor to achieve the C-3 sulfonylmethylation of indoles from arylsulfonyl hydrazides. rsc.org

Organocatalytic Syntheses: Organocatalysis provides a powerful platform for the enantioselective synthesis of chiral indole derivatives. The asymmetric Friedel-Crafts reaction is a cornerstone of this field, where chiral small molecules catalyze the addition of indoles to various electrophiles. sioc-journal.cnresearchgate.net For example, L-proline can efficiently catalyze the room-temperature condensation of indoles, aldehydes, and malononitrile (B47326) to yield 3-substituted indoles. rsc.org Chiral Brønsted acids and bifunctional catalysts incorporating hydrogen-bond donors (like squaramides or ureas) are widely used to activate electrophiles and control the stereochemical outcome in reactions with nitroolefins or other Michael acceptors, leading to chiral 3-substituted indoles with high enantioselectivity. researchgate.netacs.org

| Approach | Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Metal-Free | Iodine (I2) | Cyclization | Synthesis of indoles from aryl triazole precursors. | mdpi.com |

| Metal-Free | DDQ | C-H Amination/Cyclization | Synthesis of substituted indoles from N-Ts-2-alkenylanilines. | researchgate.net |

| Organocatalytic | L-Proline | Three-Component Reaction | Efficient room-temperature synthesis of 3-substituted indoles. | rsc.org |

| Organocatalytic | Chiral Squaramide | Asymmetric Friedel-Crafts | Enantioselective synthesis of chiral 3-substituted indoles. | researchgate.net |

| Organocatalytic | Chiral Phosphoric Acid | Arylation | Regiospecific C6-functionalization of 2,3-disubstituted indoles. | acs.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. tandfonline.com The synthesis of indoles is an active area for the application of these principles.

Key strategies include the use of environmentally benign solvents like water or ethanol (B145695). rsc.orgopenmedicinalchemistryjournal.com Water has been used as a medium for the synthesis of bis(indolyl)methanes and for reactions catalyzed by recyclable phase-transfer catalysts. openmedicinalchemistryjournal.combeilstein-journals.org Ethanol serves as a benign solvent for multicomponent reactions that assemble the indole core from simple precursors without the need for a metal catalyst. rsc.org

Alternative energy sources are also being employed to drive reactions more efficiently. Microwave irradiation has been shown to accelerate many indole syntheses, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com Photocatalysis and even catalyst-free photochemical reactions offer another energy-efficient route. An intramolecular photocyclization of carbonyls and tertiary amines has been developed for indole synthesis that proceeds without any external photocatalyst, relying only on light to initiate the reaction. rsc.org

Atom economy is enhanced through multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The development of catalyst-free and solvent-free reaction conditions, for example using ball milling or neat reagents, further aligns with green chemistry goals by dramatically reducing waste. beilstein-journals.org

| Green Principle | Methodology/Technology | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of Water or Ethanol | L-proline-catalyzed synthesis of 3-substituted indoles in ethanol. | rsc.org |

| Energy Efficiency | Microwave Irradiation | One-pot, three-component synthesis of indole derivatives with high yields in short times. | tandfonline.com |

| Energy Efficiency | Photochemistry | Catalyst-free intramolecular photocyclization of amines to form indoles. | rsc.org |

| Atom Economy | Multicomponent Reactions | Ugi-type MCR followed by acid-induced cyclization in ethanol. | rsc.org |

| Catalysis | Organocatalysis | Asymmetric Friedel-Crafts reactions using small organic molecules instead of metals. | sioc-journal.cnbeilstein-journals.org |

| Waste Prevention | Solvent-Free Reactions | Nano-TiO2 catalyzed synthesis of bis(indolyl)methanes under solvent-free conditions. | beilstein-journals.org |

Application of Ionic Liquids and Deep Eutectic Solvents in Indole Synthesis

Conventional methods for indole synthesis often rely on volatile and hazardous organic solvents. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as greener alternatives, offering unique properties such as low vapor pressure, thermal stability, and recyclability. sioc-journal.cn Their application in indole synthesis, particularly through the Fischer indole synthesis, has shown considerable promise.

Ionic Liquids (ILs) are salts with melting points below 100°C, which can act as both the solvent and the catalyst in a reaction. Protonic ILs and SO3H-functionalized ILs have been effectively used as recyclable Brønsted acid catalysts for the Fischer indole synthesis. rsc.orgtandfonline.com For instance, novel SO3H-functionalized ionic liquids have been successfully used as catalysts in water, allowing for the synthesis of various indoles in high yields (68–96%). rsc.org The indole products can be easily separated by filtration, and the catalyst can be regenerated and reused. rsc.org Similarly, a biodegradable tetramethylguanidinium-based protonic ionic liquid, [TMGHPS][TFA], has been developed for the Fischer indole synthesis, providing target indoles in high yields (up to 97%) and demonstrating excellent reusability. tandfonline.comrowan.edu

The synthesis of this compound via a Fischer synthesis in an ionic liquid medium would theoretically involve the condensation of p-tolylhydrazine with propiophenone. The IL would facilitate the acid-catalyzed cyclization and subsequent aromatization to form the desired indole core.

Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point much lower than that of the individual components. sioc-journal.cn They share many of the advantageous properties of ILs but are often cheaper, less toxic, and easier to prepare from biodegradable components. sioc-journal.cn A common DES for indole synthesis is a mixture of choline (B1196258) chloride (ChCl) and an acid like zinc chloride (ZnCl2) or oxalic acid. tandfonline.comscispace.com One study demonstrated the one-pot, three-component synthesis of highly functionalized indoles using aniline derivatives, arylglyoxals, and 1,3-dicarbonyl compounds in a recyclable ChCl/oxalic acid DES. tandfonline.com Another approach utilized a DES composed of L-(+)-tartaric acid (TA) and dimethyl urea (B33335) (DMU) to facilitate the Fischer indolization of substrates with multiple carbonyl groups, expanding the reaction's scope to more complex molecules. researchgate.netresearchgate.net

Table 1: Examples of Ionic Liquids and Deep Eutectic Solvents in Indole Synthesis

| Catalyst/Solvent System | Reaction Type | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| [(HSO3-p)2im][HSO4]/H2O | Fischer Indole Synthesis | Recyclable SO3H-functionalized ionic liquid; reaction in water. | 68–96% | rsc.org |

| [TMGHPS][TFA] | Fischer Indole Synthesis | Biodegradable, reusable protonic ionic liquid. | up to 97% | tandfonline.comrowan.edu |

| Choline Chloride/Oxalic Acid | Multicomponent Synthesis | Biodegradable DES; reusable; short reaction times. | High | tandfonline.com |

| L-Tartaric Acid/Dimethyl Urea (TA:DMU) | Fischer Indolization | DES facilitates synthesis of complex indoles. | Not specified | researchgate.netresearchgate.net |

Electrochemical Synthetic Routes for Substituted Indoles

Electrochemical synthesis has gained traction as a sustainable and powerful tool in organic chemistry, allowing for redox reactions to occur without the need for stoichiometric chemical oxidants or reductants. rsc.org This approach offers a high degree of control over reaction conditions and can enable unique transformations for the construction of the indole nucleus.

Recent advancements have focused on the intramolecular cyclization of 2-vinylanilines and the intermolecular annulation of anilines with various partners. rsc.orgnih.gov For example, an electrochemical strategy can achieve divergent synthesis of C-3 substituted or unsubstituted indoles from 2-styrylaniline precursors by fine-tuning the acidity of an N-protecting group. nih.gov Mechanistic studies, including cyclic voltammetry, have shown that additives like water can play a crucial role in assisting proton-coupled electron transfer events that govern the reaction pathway. nih.gov

Another innovative electrochemical method involves the intermolecular cycloaddition of anilines with 1,3-dicarbonyl compounds. bohrium.com This transition-metal-free approach provides a direct route to a wide array of multisubstituted indoles. The reaction is believed to proceed through the electro-oxidative generation of radical intermediates from both the aniline and the dicarbonyl compound, followed by a radical/radical cross-coupling and subsequent cyclization/aromatization. rsc.org

The synthesis of this compound via an electrochemical route could be envisioned through the intermolecular annulation of p-methylaniline with a suitable 1,3-dicarbonyl compound like 1-phenyl-1,3-butanedione, under constant current electrolysis.

Table 2: Selected Electrochemical Approaches to Substituted Indoles

| Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Annulation | 2-Vinylanilines | Iodine-mediated or phenothiazine-catalyzed; provides access to 2,3-disubstituted indoles. | rsc.org |

| Divergent Synthesis | 2-Styrylanilines | pKa regulation of N-protecting group controls C-3 substitution pattern. | nih.gov |

| Intermolecular Cycloaddition | Anilines and 1,3-Dicarbonyls | Transition-metal-free; avoids external chemical oxidants. | bohrium.com |

| C3-Functionalization | Indoles, Aldehydes, Malononitrile | Uses graphite (B72142) and iron electrodes with LiClO4 as electrolyte. | researchgate.net |

Multicomponent Reaction Strategies for this compound Core Construction

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.gov This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it ideal for creating libraries of substituted indoles. nih.govrsc.org

Several MCRs have been developed for the synthesis of the indole core. One innovative two-step, one-pot procedure involves an initial Ugi four-component reaction between an aniline, glyoxal (B1671930) dimethyl acetal, an isocyanide, and formic acid. researchgate.net The resulting intermediate undergoes an acid-induced cyclization to afford highly substituted indole-2-carboxamides in good yields. researchgate.netrsc.org This method is notable for its mild conditions, use of ethanol as a benign solvent, and avoidance of metal catalysts. researchgate.net

To construct the this compound scaffold using an MCR approach, one might devise a strategy involving p-methylaniline, a phenyl-containing component, and reagents that would ultimately form the C2-methyl and pyrrole ring. For instance, a three-component reaction of an indole, an aldehyde, and another nucleophile is a common strategy for C3-functionalization. researchgate.net While direct MCRs for the de novo synthesis of this compound are not explicitly reported, the modular nature of MCRs allows for the rational design of such a synthesis by selecting appropriate building blocks. For example, a reaction between p-methylaniline, propiophenone, and a suitable third component under catalytic conditions could potentially lead to the desired indole structure.

Recent MCRs have also focused on creating indole-fused heterocyclic systems. For example, a reaction between an indole, formaldehyde, and an amino hydrochloride can assemble indole-fused oxadiazepines, demonstrating the power of MCRs to build complex scaffolds from simple starting materials. nih.govrsc.org

Table 3: Multicomponent Reaction Strategies for Indole Synthesis

| Reaction Name/Type | Reactants | Products | Key Features | Reference |

|---|---|---|---|---|

| Ugi-type/Cyclization | Aniline, Glyoxal dimethyl acetal, Isocyanide, Formic acid | Indole-2-carboxamides | Two-step, one-pot; mild, metal-free conditions. | researchgate.netrsc.org |

| Yonemitsu Condensation | Indole, Carbonyl compounds, Active methylene (B1212753) compounds | 3-Substituted indoles | Three-component reaction for C3-functionalization. | rsc.org |

| Indole-fused Heterocycle Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | Modular assembly of complex heterocycles. | nih.govrsc.org |

Regioselective Functionalization of the Indole Nucleus

The reactivity of the indole core is characterized by the high electron density of the pyrrole ring, which typically makes the C3 position the most nucleophilic and prone to electrophilic attack. However, in this compound, the C2 and C3 positions are substituted, redirecting the reactivity to other sites on the indole nucleus, namely the benzene moiety, the pyrrole nitrogen, and the methyl substituents.

Electrophilic Substitution Reactions on the Benzene Moiety of this compound

With the more reactive C2 and C3 positions of the pyrrole ring being blocked, electrophilic substitution is directed to the benzene portion of the indole. The indole ring system as a whole is an activating group, and the additional C5-methyl group further enhances the electron density of the benzene moiety, facilitating electrophilic attack. Generally, in the absence of a substituent at C3, electrophilic attack on the benzene ring is disfavored. However, with C2 and C3 blocked, electrophiles will target the carbocyclic ring. The directing influence of the indole nitrogen and the C5-methyl group favors substitution at the C4, C6, and C7 positions. If both the C2 and C3 positions are occupied, electrophilic substitution preferentially occurs at the C6 position. bhu.ac.in Standard electrophilic aromatic substitution reactions are therefore expected to proceed at these positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,5-dimethyl-6-nitro-3-phenyl-1H-indole |

| Halogenation | Br₂, FeBr₃ | 6-bromo-2,5-dimethyl-3-phenyl-1H-indole |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,5-dimethyl-3-phenyl-1H-indol-6-yl)ethan-1-one |

This table is based on established principles of electrophilic aromatic substitution on substituted indoles. bhu.ac.inmsu.edu

Reactions at the Pyrrole Nitrogen (N1) Position

The nitrogen atom of the indole ring is a versatile site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for a variety of substitution reactions. N-alkylation and N-acylation are common modifications that can alter the electronic properties and steric environment of the indole, which is often a necessary step for subsequent directed C-H functionalization reactions. For instance, N-methyl, N-benzyl, and N-phenyl groups have been successfully introduced on indole scaffolds to direct further reactions. rsc.orgsemanticscholar.org

Table 2: Representative N1-Functionalization Reactions

| Reaction Type | Reagents | Product | Reference |

| N-Methylation | CH₃I, Base (e.g., NaH) | 1,2,5-trimethyl-3-phenyl-1H-indole | bhu.ac.in |

| N-Benzylation | BnBr, Base (e.g., K₂CO₃) | 1-benzyl-2,5-dimethyl-3-phenyl-1H-indole | rsc.org |

| N-Acylation | Ac₂O, Pyridine | 1-acetyl-2,5-dimethyl-3-phenyl-1H-indole | researchgate.net |

| N-Sulfonylation | TsCl, Base (e.g., NaH) | 2,5-dimethyl-3-phenyl-1-(tosyl)-1H-indole | N/A |

This table illustrates common N-functionalization reactions applicable to the target indole based on general indole reactivity.

Reactions at the Methyl Substituents (C2 and C5)

Direct functionalization of the methyl groups at the C2 and C5 positions is less common than reactions on the indole ring itself but can be achieved under specific conditions. These reactions typically involve radical mechanisms or oxidation. For example, the formylation of 2,3,3-trimethyl-3H-indole (an indolenine) at the C2-methyl group is a known transformation, proceeding via a Vilsmeier-Haack type reaction. researchgate.net While the substrate is an indolenine rather than an indole, it suggests the potential for reactivity at the C2-methyl position. Oxidation of methyl groups on aromatic rings can also be achieved using strong oxidizing agents.

C-H Functionalization of this compound

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules. For the indole scaffold, these reactions have traditionally focused on the C2 and C3 positions. researchgate.netnih.gov However, with advancements in catalyst design, functionalization of the less reactive C4-C7 positions on the benzene ring has become increasingly feasible, often employing a directing group at the N1 or C3 position. researchgate.netnih.gov

In the case of this compound, several C-H bonds are potential targets for functionalization:

C4, C6, and C7 of the indole core: The inherent reactivity of these positions is low, but transition metal-catalyzed reactions, often directed by a group on the indole nitrogen, can achieve regioselective functionalization. researchgate.netnih.gov For example, ruthenium(II)-catalyzed diamidation of indole-3-carboxaldehydes occurs at the C4 and C5 positions. rsc.orgsemanticscholar.org For the target molecule, with C5 occupied, functionalization would likely be directed to C4, C6, or C7.

Ortho C-H bonds of the C3-phenyl group: The phenyl substituent itself can be functionalized. Rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes proceeds via ortho-C-H alkenylation of the phenyl ring, demonstrating a strategy that could be applicable here. nih.gov

A metal-free C-H functionalization approach has been used for the synthesis of 3-azoindoles from various substituted indoles, including 2,5-dimethyl-1H-indole, showcasing the potential for diverse functionalization even without transition metals. thieme-connect.com

Table 3: Potential C-H Functionalization Reactions

| Position | Reaction Type | Catalyst/Reagents | Potential Product | Reference |

| C7-H | Arylation | Pd(OAc)₂, Ligand, Oxidant | 7-Aryl-2,5-dimethyl-3-phenyl-1H-indole | nih.gov |

| C4-H/C6-H | Alkenylation | [RhCpCl₂]₂, Oxidant | 4/6-Alkenyl-2,5-dimethyl-3-phenyl-1H-indole | nih.gov |

| C3-Phenyl (ortho-H) | Oxidative Annulation | [RhCpCl₂]₂, Alkene, Oxidant | Fused polycyclic indole derivative | nih.gov |

| C4-H/C5-H | Diamidation | [Ru(p-cymene)Cl₂]₂, Dioxazolone | C4,C5-Diamido-indole derivative | rsc.orgsemanticscholar.org |

This table presents potential C-H functionalization pathways based on reactions reported for analogous indole structures.

Cycloaddition and Rearrangement Reactions Involving the Indole Core

The indole nucleus can participate in a variety of cycloaddition and rearrangement reactions, offering pathways to complex polycyclic structures.

Cycloaddition Reactions: The C2-C3 double bond of the indole core is the most common participant in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. scribd.comresearchgate.netacs.org

[4+2] Cycloadditions: Indoles can act as 4π components (dienes) in Diels-Alder reactions, particularly when the aromaticity can be restored in a subsequent step. 2,3-Vinylindoles are common substrates for these transformations. unimi.it For this compound, the C2-C3 bond is tetrasubstituted, which would sterically hinder its participation as a dienophile. However, it could potentially react as part of a diene system in intermolecular or intramolecular cycloadditions under forcing conditions.

[3+2] Cycloadditions: Indoles can serve as 2π components in formal [3+2] cycloadditions. For example, the reaction of 3-substituted indoles with vinyl aziridines, activated by a combination of a base and a trialkylborane, yields pyrroloindoline structures. acs.org This strategy could be applied to this compound to construct complex heterocyclic systems.

Rearrangement Reactions: Acid-catalyzed rearrangements are known for substituted indoles. A notable example is the migration of a substituent from the C3 position to the C2 position. This transformation has been observed for various 3-substituted indoles, including 3-phenylindole, which rearranges to 2-phenylindole (B188600) upon heating with polyphosphoric acid or zinc chloride. nih.gov It is plausible that this compound could undergo a similar acid-catalyzed rearrangement, which would involve the migration of the C2-methyl group to C3 and the C3-phenyl group to C2, although this would be a complex process.

Spectroscopic and Structural Elucidation Methodologies for 2,5 Dimethyl 3 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,5-dimethyl-3-phenyl-1H-indole. organicchemistrydata.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each set of non-equivalent protons. The integration value of each signal corresponds to the number of protons it represents. libretexts.org Based on known data for similar indole (B1671886) derivatives, the anticipated chemical shifts (in ppm, relative to a standard like tetramethylsilane) are outlined below. rsc.orgrsc.org

N-H Proton: A broad singlet is expected for the indole N-H proton, typically appearing downfield.

Aromatic Protons: The protons on the phenyl group and the indole core will appear in the aromatic region, with their multiplicity (singlet, doublet, triplet) dependent on the coupling with neighboring protons.

Methyl Protons: The two methyl groups (at C2 and C5) are expected to appear as sharp singlets in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | ~8.0-8.5 | Broad Singlet |

| Phenyl-H (ortho, meta, para) | ~7.2-7.6 | Multiplet |

| Indole H4 | ~7.2-7.4 | Doublet |

| Indole H6 | ~6.9-7.1 | Doublet |

| Indole H7 | ~7.5-7.7 | Doublet |

| C2-CH₃ | ~2.3-2.5 | Singlet |

This is an interactive data table. Click on the headers to sort.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atom. For this compound, signals for the aromatic carbons of the indole and phenyl rings, as well as for the two methyl carbons, would be observed. rsc.orgrsc.orgmdpi.com

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~135 |

| C3 | ~115 |

| C3a | ~129 |

| C4 | ~120 |

| C5 | ~130 |

| C6 | ~122 |

| C7 | ~110 |

| C7a | ~135 |

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho, meta, para) | ~127-129 |

| C2-CH₃ | ~12-14 |

This is an interactive data table. Click on the headers to sort.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign these proton and carbon signals by showing correlations between them. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. mdpi.comresearchgate.net

Key expected absorptions include:

N-H Stretch: A characteristic sharp or somewhat broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. nih.govnih.gov

C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole and phenyl rings. nih.gov

C-N Stretch: The C-N stretching vibration usually appears in the 1300-1000 cm⁻¹ region.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. beilstein-journals.org For this compound (C₁₆H₁₅N), the molecular weight is approximately 221.29 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 221. The fragmentation pattern is influenced by the stability of the resulting ions, with the aromatic indole core providing significant stabilization. Common fragmentation pathways for substituted indoles involve cleavages of the side chains.

Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 221 | Molecular Ion |

| [M-H]⁺ | 220 | Loss of a hydrogen radical |

This is an interactive data table. Click on the headers to sort.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition of the molecule with high accuracy. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination of Indole Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

While a crystal structure for this compound is not publicly available, studies on closely related indole derivatives demonstrate the utility of this method. For instance, the crystal structure of dimethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate) revealed that the two indole ring systems are nearly perpendicular to each other. bohrium.com In another example, the structure of 1-methyl-3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole showed specific dihedral angles between the thiazole, phenyl, and indole ring systems.

If a single crystal of this compound were analyzed, X-ray diffraction would elucidate:

The planarity of the indole ring system.

The dihedral angle between the indole and the C3-phenyl ring.

Intermolecular packing in the crystal lattice, which could be influenced by N-H···π hydrogen bonds or other non-covalent interactions. rsc.org

This information is invaluable for understanding the molecule's conformation and how it interacts with its environment in the solid state, which can influence its physical properties.

Theoretical and Computational Investigations of 2,5 Dimethyl 3 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govresearchgate.netresearchgate.net For 2,5-dimethyl-3-phenyl-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation. nih.govirjweb.com

The optimization process would reveal key structural parameters. The indole (B1671886) bicyclic system is expected to be largely planar. The phenyl group at the 3-position will have a specific torsional angle relative to the indole plane, determined by the balance between steric hindrance from the adjacent methyl group and the N-H group, and electronic conjugation effects. The bond lengths and angles would be consistent with the aromatic character of the indole and phenyl rings. For instance, C-N bond lengths within the indole ring are expected to be intermediate between single and double bonds. irjweb.com

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ripublication.com In molecules similar to this compound, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO is often distributed across both the indole and the phenyl substituent. researchgate.net This distribution facilitates intramolecular charge transfer, a key aspect of the molecule's electronic properties. ripublication.com The calculated HOMO-LUMO energy gap provides insight into the charge transfer that occurs within the molecule. nih.gov

The following table presents typical HOMO-LUMO energy values calculated for related indole derivatives using DFT methods. This data is illustrative of the expected range for this compound.

| Computational Parameter | Representative Value (eV) | Significance |

| EHOMO | ~ -5.5 to -6.0 eV | Electron-donating capability |

| ELUMO | ~ -1.0 to -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 eV | Chemical Reactivity / Stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. nih.gov

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) concentrated around the π-system of the indole ring, particularly near the nitrogen atom, making it a primary site for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atom attached to the indole nitrogen (the N-H proton) would exhibit a strong positive potential (blue), identifying it as the most probable site for deprotonation or nucleophilic attack. researchgate.net The phenyl ring would show areas of moderate negative potential above and below the plane of the ring.

This table illustrates the conceptual color-coding of an MEP map and the corresponding reactive propensity.

| Color Region | Potential Range (a.u.) | Site Type | Predicted Reactivity |

| Red | Negative | Electron-rich | Prone to Electrophilic Attack |

| Yellow/Green | Near Zero | Neutral | Low Reactivity |

| Blue | Positive | Electron-poor | Prone to Nucleophilic Attack |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. researchgate.net These indices provide a more quantitative measure of chemical behavior based on the principles of conceptual DFT.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η).

For this compound, these descriptors would help in comparing its reactivity to other related compounds and predicting its behavior in chemical reactions. A higher electrophilicity index, for example, would suggest a greater susceptibility to attack by nucleophiles. researchgate.net

The table below provides a template for the expected quantum chemical descriptors for an indole derivative, calculated from representative HOMO/LUMO energies.

| Descriptor | Formula | Typical Calculated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.5 eV | Overall electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.2 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.78 eV | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time at a given temperature. acs.org An MD simulation for this compound would provide insights into its conformational flexibility and how it interacts with other molecules in a solution or a condensed phase.

Key applications would include:

Conformational Analysis: MD can explore the rotational freedom of the phenyl group at the C3 position, revealing the most populated dihedral angles and the energy barriers between different conformations.

Intermolecular Interactions: In a simulated bulk environment, MD can identify and characterize non-covalent interactions such as π-π stacking between the indole and phenyl rings of adjacent molecules. It can also model hydrogen bonding interactions, particularly involving the N-H group, with solvent molecules or other solutes. bohrium.com These simulations are crucial for understanding the macroscopic properties of the compound that arise from these molecular-level interactions.

Nuclear Independent Chemical Shift (NICS) Analysis for Aromaticity Assessment of the Indole System

Aromaticity is a fundamental concept describing the high stability of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a ring system. github.io It involves placing a "ghost" atom (with no electrons or nucleus) at the geometric center of a ring and calculating the magnetic shielding at that point.

Negative NICS values (e.g., NICS(0) or NICS(1) for probes at the center or 1 Å above, respectively) indicate diatropic ring currents, which are a hallmark of aromaticity. github.io

Positive NICS values suggest paratropic currents, characteristic of anti-aromatic systems.

Values near zero imply a non-aromatic system.

For the indole core of this compound, NICS calculations would be expected to yield significantly negative values for both the six-membered benzene (B151609) ring and the five-membered pyrrole (B145914) ring, confirming the aromaticity of the bicyclic system. smolecule.commdpi.com

This table shows representative NICS(1) values for parent indole, which are expected to be similar for its 2,5-dimethyl-3-phenyl derivative.

| Ring System | Representative NICS(1) Value (ppm) | Aromaticity Assessment |

| Benzene Ring of Indole | ~ -10 to -12 | Aromatic |

| Pyrrole Ring of Indole | ~ -12 to -14 | Aromatic |

Applications and Advanced Materials Chemistry of 2,5 Dimethyl 3 Phenyl 1h Indole Analogues

2,5-dimethyl-3-phenyl-1H-indole as a Core Scaffold in Organic Synthesis

The this compound framework is a valuable starting point for the synthesis of more complex molecules. Organic chemists utilize this scaffold to build a variety of derivatives with tailored properties. The presence of the methyl and phenyl groups on the indole (B1671886) ring influences the reactivity and electronic properties of the molecule, making it a versatile building block.

Synthetic strategies often involve functionalization at various positions of the indole ring. For instance, reactions can be directed to the N-H position, the C2 position, or the phenyl ring, allowing for the introduction of diverse substituents. mostwiedzy.pl These modifications are crucial for tuning the biological activity or the material properties of the resulting compounds.

One common synthetic approach is the Fischer indole synthesis, which can be adapted to produce a wide range of substituted indoles, including analogues of this compound. rsc.orgmdpi.com Other methods, such as transition-metal-catalyzed cross-coupling reactions, provide efficient routes to functionalized indole derivatives. beilstein-journals.orgresearchgate.net These reactions enable the attachment of various aryl or alkyl groups, expanding the chemical space accessible from the initial indole scaffold. beilstein-journals.orgresearchgate.net

The following table provides examples of synthetic methods used to create indole derivatives, highlighting the versatility of the indole core in organic synthesis.

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. | Acid catalyst (e.g., PPA, TFA) | rsc.org |

| Palladium-Catalyzed Annulation | Forms indole structures through the reaction of anilines with bromoalkynes. | Palladium catalyst | organic-chemistry.org |

| MeOTf-Induced Annulation | A metal-free method for creating indole-indolone scaffolds from N-(2-cyanoaryl)indoles. | Methyl triflate (MeOTf) | acs.org |

| Vilsmeier-Haack Formylation | Introduces a formyl group onto the indole ring, which can be further modified. | POCl₃, DMF | rsc.org |

| Suzuki and Stille Couplings | Cross-coupling reactions used to form carbon-carbon bonds, attaching new groups to the indole scaffold. | Palladium catalyst, organoborane or organotin reagents | beilstein-journals.org |

Integration into Functional Materials and Organic Electronics

Analogues of this compound have shown significant promise in the development of functional materials and organic electronics. The inherent photophysical properties of the indole ring system, such as fluorescence, can be modulated through chemical modifications. mdpi.comnih.gov By introducing electron-donating or electron-withdrawing groups, the absorption and emission characteristics of these compounds can be fine-tuned, making them suitable for applications like organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org

The planarity and extended π-conjugation of certain indole derivatives contribute to their favorable charge transport properties. This makes them attractive candidates for use as active materials in organic field-effect transistors (OFETs) and solar cells. mostwiedzy.plbeilstein-journals.org The ability to engineer the molecular structure allows for the optimization of properties such as charge carrier mobility and energy levels to match the requirements of specific electronic devices.

Research has shown that the introduction of different functional groups can lead to materials with unique photophysical and electrochemical behaviors. The table below summarizes the photophysical properties of some functionalized indole derivatives.

| Compound Type | Substitution | Absorption Maxima (λabs) | Emission Maxima (λem) | Fluorescence Quantum Yield (Φ) | Reference |

| Benzophospholo[3,2-b]indole | Phosphine (B1218219) Oxide | 299–307 nm, ~355 nm | 450 nm | 75% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole | Phosphine Sulfide | 299–307 nm, ~355 nm | - | 1% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole | Phosphonium Salt | - | - | 67% | beilstein-journals.org |

| Benzophospholo[3,2-b]indole | Boron Complex | - | - | 75% | beilstein-journals.org |

| 2-Oxo-pyrano[2,3-b]indolizine-3-carboxylates | Various | 420-470 nm | 440-520 nm | up to 92% | rsc.org |

Chemical Probes and Reagents in Advanced Chemical Research

The unique properties of this compound analogues also make them valuable tools in advanced chemical research. Their fluorescent properties are particularly useful for developing chemical probes that can detect and visualize specific analytes or biological processes. mdpi.com These probes can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding to a target molecule, providing a sensitive and selective method for detection. mdpi.com

For instance, indole-based fluorescent probes have been designed for pH sensing and for the detection of metal ions. mdpi.comresearchgate.net The design of these probes often incorporates a donor-π-acceptor (D-π-A) architecture, where the indole moiety acts as the electron donor. mdpi.com The interaction with the analyte modulates the intramolecular charge transfer (ICT) process, leading to a measurable change in the photophysical properties.

Furthermore, derivatives of this compound can serve as specialized reagents in organic synthesis. Their defined structure and reactivity can be exploited to achieve specific chemical transformations. The development of such reagents contributes to the broader toolkit available to chemists for constructing complex molecular architectures.

The application of indole derivatives as chemical probes is an active area of research, with new probes continually being developed for a variety of applications. The ability to repurpose existing molecules, including investigational drugs with indole scaffolds, into chemical probes is a testament to the versatility of this chemical class. uq.edu.auacs.org

Future Research Directions and Emerging Trends in 2,5 Dimethyl 3 Phenyl 1h Indole Chemistry

Development of Novel and Efficient Synthetic Routes for Highly Substituted Indoles

The synthesis of polysubstituted indoles, such as 2,5-dimethyl-3-phenyl-1H-indole, remains a significant area of research. While classical methods like the Fischer, Bischler, and Madelung syntheses provide fundamental access to the indole (B1671886) core, they often require harsh conditions and can lack regioselectivity, especially for highly substituted targets. bhu.ac.inrsc.org Modern research is focused on overcoming these limitations.

Future efforts will likely concentrate on transition-metal-catalyzed cross-coupling and annulation reactions. Palladium-catalyzed methods, for instance, have shown exceptional versatility in forming C-C and C-N bonds, enabling the construction of complex indole structures from readily available anilines and alkynes. organic-chemistry.org Strategies involving the annulation of anilines with bromoalkynes or the cyclization of o-allylanilines offer efficient and regioselective pathways to substituted indoles. organic-chemistry.org Another promising approach is the use of copper-catalyzed domino reactions, which can construct the indole ring in a single, efficient step from simple precursors like 2-bromotrifluoroacetanilide and 1-alkynes. organic-chemistry.org

Exploration of Unique Reactivity Pathways and Derivatization Opportunities

The chemical reactivity of the this compound core is dictated by its unique electronic landscape. The indole nucleus is electron-rich, making it susceptible to electrophilic attack. However, with the C2 and C3 positions—the most reactive sites—already occupied, future research will explore the functionalization of other positions. acs.org Electrophilic substitution (e.g., nitration, halogenation, acylation) is expected to occur on the carbocyclic ring, with the precise location influenced by the directing effects of the existing methyl and phenyl groups.

Derivatization of the indole nitrogen (N1) presents a straightforward path to new analogues. N-alkylation and N-acylation are common transformations that can significantly alter the compound's physical and biological properties. bhu.ac.in Beyond simple alkylation, modern C-H activation techniques offer a powerful platform for N-arylation or the introduction of other complex substituents.

A key emerging area is the functionalization of the pre-existing substituents. The phenyl group at C3 could undergo electrophilic substitution, or it could be modified using cross-coupling reactions if it bears appropriate leaving groups. The methyl groups at C2 and C5, while generally less reactive, could potentially be functionalized through radical-based reactions or by metallation-substitution sequences. The development of metal-free C-H functionalization, such as the diazenylation of indoles using aryldiazonium salts, provides a highly efficient method for introducing new functional groups at specific positions, a strategy that could be explored for derivatizing the this compound core. thieme-connect.com

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of novel indole derivatives. espublisher.com Quantum mechanical modeling, particularly Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of this compound. These calculations can predict molecular geometries, frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and spectroscopic characteristics, guiding synthetic efforts and explaining observed reactivity. researchgate.net

Future research will increasingly rely on a combination of computational techniques to predict the behavior of this compound and its analogues in various applications. espublisher.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies can build predictive models based on calculated molecular descriptors. researchgate.netjapsonline.com These models can forecast the biological activity or toxicity of newly designed analogues before they are synthesized, saving significant time and resources. japsonline.com

Molecular docking simulations are crucial for designing molecules with specific biological targets. researchgate.net By modeling the interaction between a ligand like a this compound derivative and the active site of a protein, researchers can predict binding affinity and orientation, guiding the design of more potent and selective inhibitors. acs.orgacs.org Molecular dynamics simulations further refine these models by showing how the ligand-receptor complex behaves over time, providing a more accurate calculation of binding free energies. espublisher.com

Table 1: Hypothetical Calculated Properties for this compound Analogues (Note: This data is illustrative and based on typical values reported in computational studies of indole derivatives. researchgate.netnih.govnih.gov)

| Compound | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Binding Affinity (kcal/mol) |

| Base Scaffold | This compound | -5.25 | -0.98 | 4.27 | -7.5 |

| Analogue 1 | N-methylation | -5.18 | -0.95 | 4.23 | -7.8 |

| Analogue 2 | C3-phenyl with 4-fluoro | -5.31 | -1.05 | 4.26 | -8.1 |

| Analogue 3 | C3-phenyl with 4-methoxy | -5.11 | -0.89 | 4.22 | -8.4 |

| Analogue 4 | C6-nitro substitution | -5.89 | -1.95 | 3.94 | -9.2 |

Sustainable and Scalable Synthesis of this compound and its Analogues

The principles of green chemistry are becoming increasingly important in synthetic organic chemistry. Future research on the synthesis of this compound will prioritize sustainability and scalability. unimi.it This involves the development of processes that reduce waste, avoid hazardous reagents and solvents, and are energy-efficient.

A major trend is the use of alternative energy sources to drive reactions, such as electrocatalysis and flow chemistry. Rhodaelectro-catalyzed C-H activation, for instance, uses electricity as a clean oxidant for annulation reactions, avoiding the need for stoichiometric chemical oxidants. chinesechemsoc.org Performing such syntheses in flow reactors can enable gram-scale production with improved safety and control. chinesechemsoc.org

The use of environmentally benign solvents, particularly water, is another key focus. Palladium-catalyzed direct arylation of indoles has been successfully performed in water, offering a green and highly regioselective method for creating C3-phenyl bonds. nih.gov Organocatalysis, which avoids the use of often toxic and expensive metals, represents a highly sustainable approach. researchgate.netmdpi.com The development of a scalable, organocatalyzed route to the this compound scaffold would be a significant advancement. mdpi.com Additionally, research into recyclable catalysts, such as those supported on magnetic nanoparticles, offers a path to more economical and sustainable industrial-scale production. researchgate.net These innovations aim to make the synthesis of complex molecules like this compound not only chemically efficient but also environmentally and economically viable. acs.org

Q & A

Q. Q1. How can researchers optimize the synthesis of 2,5-dimethyl-3-phenyl-1H-indole derivatives under varying catalytic conditions?

Methodological Answer: To optimize synthesis, systematically test catalysts (e.g., iodine, FeCl₃, AlCl₃), temperatures (rt to 80°C), and solvents (MeCN, PEG-400/DMF). For example, iodine (10 mol%) in MeCN at 40°C achieved 98% yield in 5 hours for analogous indole derivatives . Monitor reactions via TLC and purify using column chromatography (70:30 EtOAc:hexane) . Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: Combine ¹H NMR (to confirm proton environments), ¹³C NMR (for carbon backbone), and ¹⁹F NMR (if fluorinated analogs are synthesized) . Use TLC for real-time monitoring and HRMS for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural validation .

Advanced Research Questions

Q. Q3. How can computational tools enhance the refinement of crystallographic data for this compound derivatives?

Methodological Answer: Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to handle high-resolution or twinned data. Use ORTEP-3 for visualizing thermal ellipsoids and WinGX for small-molecule crystallography workflows . Validate structures using PLATON/ADDSYM to check for missed symmetry or disorder .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Triangulate data by testing multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) and using standardized protocols (e.g., agar diffusion for antibacterial activity) . Cross-validate results with dose-response assays (IC₅₀ determination) and compare with structurally similar compounds to isolate substituent effects .

Q. Q5. How can researchers design experiments to probe the electronic properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and electrostatic potentials. Experimentally, use UV-Vis spectroscopy to assess π-π* transitions and cyclic voltammetry to measure redox potentials. Correlate findings with substituent effects (e.g., methyl vs. phenyl groups) .

Data Validation and Interpretation

Q. Q6. What methods address discrepancies in crystallographic refinement for this compound derivatives?

Methodological Answer: Check for twinning (PLATON TwinRotMat) and refine using independent models in SHELXL. Validate hydrogen bonding and π-stacking interactions via Mercury software. Cross-reference with spectroscopic data to confirm bond lengths/angles .

Q. Q7. How should researchers handle low reproducibility in synthetic yields for indole derivatives?

Methodological Answer: Standardize reaction conditions (e.g., inert atmosphere, solvent drying). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. Employ design-of-experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) .

Biological Activity Profiling

Q. Q8. What methodologies are recommended for assessing the antifungal activity of this compound derivatives?

Methodological Answer: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus strains. Combine with time-kill kinetics to evaluate fungicidal vs. fungistatic effects. Validate membrane-targeting mechanisms via propidium iodide uptake assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products